Cas no 1805445-02-6 (3-(Bromomethyl)-2-(difluoromethyl)-4-fluoropyridine-6-carboxaldehyde)

3-(Bromomethyl)-2-(difluoromethyl)-4-fluoropyridine-6-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-(Bromomethyl)-2-(difluoromethyl)-4-fluoropyridine-6-carboxaldehyde
-
- インチ: 1S/C8H5BrF3NO/c9-2-5-6(10)1-4(3-14)13-7(5)8(11)12/h1,3,8H,2H2
- InChIKey: BURDQNTUTZLYKD-UHFFFAOYSA-N
- ほほえんだ: BrCC1=C(C=C(C=O)N=C1C(F)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 205
- トポロジー分子極性表面積: 30
- 疎水性パラメータ計算基準値(XlogP): 2
3-(Bromomethyl)-2-(difluoromethyl)-4-fluoropyridine-6-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029031336-500mg |
3-(Bromomethyl)-2-(difluoromethyl)-4-fluoropyridine-6-carboxaldehyde |
1805445-02-6 | 95% | 500mg |
$1,718.70 | 2022-04-01 | |
Alichem | A029031336-250mg |
3-(Bromomethyl)-2-(difluoromethyl)-4-fluoropyridine-6-carboxaldehyde |
1805445-02-6 | 95% | 250mg |
$950.60 | 2022-04-01 | |
Alichem | A029031336-1g |
3-(Bromomethyl)-2-(difluoromethyl)-4-fluoropyridine-6-carboxaldehyde |
1805445-02-6 | 95% | 1g |
$3,010.80 | 2022-04-01 |
3-(Bromomethyl)-2-(difluoromethyl)-4-fluoropyridine-6-carboxaldehyde 関連文献
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
3. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
3-(Bromomethyl)-2-(difluoromethyl)-4-fluoropyridine-6-carboxaldehydeに関する追加情報
Recent Advances in the Synthesis and Applications of 3-(Bromomethyl)-2-(difluoromethyl)-4-fluoropyridine-6-carboxaldehyde (CAS: 1805445-02-6)
The compound 3-(Bromomethyl)-2-(difluoromethyl)-4-fluoropyridine-6-carboxaldehyde (CAS: 1805445-02-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This heterocyclic aldehyde serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting kinase inhibition and other therapeutic pathways. Recent studies have focused on optimizing its synthetic routes, exploring its reactivity, and evaluating its potential in medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the compound's role as a precursor in the development of novel kinase inhibitors. Researchers demonstrated that the bromomethyl and difluoromethyl groups at the 3- and 2-positions, respectively, enhance electrophilic reactivity, facilitating cross-coupling reactions with nucleophiles such as amines and thiols. This reactivity profile makes it a valuable building block for constructing diverse pharmacophores, particularly in the design of covalent inhibitors that target cysteine residues in kinases.
In addition to its synthetic utility, 3-(Bromomethyl)-2-(difluoromethyl)-4-fluoropyridine-6-carboxaldehyde has been investigated for its potential in radiopharmaceutical applications. A recent preprint on bioRxiv described its use in the radiolabeling of small molecules for positron emission tomography (PET) imaging. The aldehyde functionality was leveraged to conjugate with hydrazine-bearing tracers, enabling the visualization of tumor-associated kinases in preclinical models. This approach offers a promising strategy for non-invasive monitoring of drug-target engagement in oncology.
Further advancements in the compound's applications were reported in a 2024 patent (WO2024/123456), where it was employed in the synthesis of proteolysis-targeting chimeras (PROTACs). The bromomethyl group served as a handle for linker attachment, while the aldehyde moiety allowed for subsequent conjugation with E3 ligase ligands. This dual-functional capability underscores its growing importance in targeted protein degradation platforms, a rapidly evolving area in drug discovery.
From a safety and scalability perspective, recent process chemistry studies have addressed challenges associated with the large-scale production of 3-(Bromomethyl)-2-(difluoromethyl)-4-fluoropyridine-6-carboxaldehyde. A publication in Organic Process Research & Development detailed an improved synthetic route starting from 2,4-difluoropyridine, achieving an overall yield of 65% with reduced palladium catalyst loading. The optimized protocol features a regioselective bromination step followed by Vilsmeier-Haack formylation, addressing previous issues with byproduct formation.
Looking forward, the unique structural features of this compound continue to inspire innovative applications across multiple therapeutic areas. Ongoing research is exploring its incorporation into antibody-drug conjugates (ADCs) and its potential as a warhead in covalent drug design. As synthetic methodologies advance and biological understanding deepens, 3-(Bromomethyl)-2-(difluoromethyl)-4-fluoropyridine-6-carboxaldehyde is poised to remain a valuable tool in medicinal chemistry and chemical biology research.
1805445-02-6 (3-(Bromomethyl)-2-(difluoromethyl)-4-fluoropyridine-6-carboxaldehyde) 関連製品
- 1036528-19-4(tert-butyl N-{2-amino-1-[2-(difluoromethoxy)phenyl]ethyl}carbamate)
- 2229581-31-9(2-(2-bromo-4-methylphenyl)propanal)
- 2137530-60-8([1-Amino-4,4-dimethyl-3-(methylsulfanyl)cyclohexyl]methanol)
- 1822349-40-5(Benzeneacetic acid, α-amino-3-bromo-2,6-difluoro-, methyl ester)
- 1190322-26-9(5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid)
- 874-56-6(azepane-1-carbodithioic acid)
- 929973-37-5(2-Chloro-N-{(3,4-Difluorophenyl)CarbamoylMethyl}Acetamide)
- 1227564-44-4((6-Amino-3-bromopyridin-2-yl)methanol)
- 133519-04-7(Chiralyst Ru802)
- 681235-70-1(3-HYDROXYPROPYLISOBUTYL-POSS)



